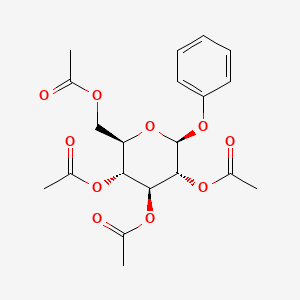

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.:

Cat. No.: VC13298151

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O10 |

|---|---|

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |

| Standard InChI Key | HPKPFIHCMIKXMU-OUUBHVDSSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Structural Characteristics

Core Architecture

The molecule features a six-membered tetrahydropyran ring (oxane) with stereochemical configurations at positions 2R, 3R, 4S, 5R, and 6S. Key substituents include:

-

Acetoxymethyl group at C-2.

-

Phenoxy group at C-6.

-

Three acetylated hydroxyl groups at C-3, C-4, and C-5.

The IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate, reflects its stereochemistry and functional groups .

Spectroscopic Identification

-

1H NMR: Peaks at δ 2.02–2.19 ppm (acetyl methyl groups) and δ 4.98–5.53 ppm (pyran ring protons).

-

13C NMR: Carbonyl carbons at δ 169.5–170.6 ppm and aromatic carbons from the phenoxy group at δ 115.9–149.4 ppm .

-

HRMS: Observed [M+Na]+ at m/z 492.1117 (calculated: 492.1116) .

Synthesis Pathways

Key Steps

-

Acetylation of Glycosides: β-D-glucose pentaacetate is treated with HBr in acetic acid to form a glycosyl bromide intermediate .

-

Nucleophilic Substitution: Reaction with phenols (e.g., 2-nitrophenol) in the presence of Ag2O yields the phenoxy-substituted tetrahydropyran .

-

Reduction and Isomerization: Catalytic hydrogenation or borane-mediated reduction adjusts stereochemistry .

Optimization Challenges

-

Stereoselectivity: Achieving the 2R,3R,4S,5R,6S configuration requires precise control of reaction conditions .

-

Yield Improvement: Use of anhydrous solvents (e.g., CH3CN) and inert atmospheres enhances efficiency .

Applications

Synthetic Chemistry

-

Glycosylation Agent: Serves as a precursor for synthesizing β-C-acyl glycosides, which mimic natural O/N-glycosides .

-

Drug Intermediate: Used in the synthesis of SGLT2 inhibitors like dapagliflozin derivatives .

Biological Studies

-

Membrane Interaction: Acetylated glycosides disrupt lipid bilayers, aiding studies on cell permeability .

-

Enzyme Inhibition: Structural analogs show potential as β-glucosidase inhibitors .

Analytical Data

Comparative Analysis with Related Compounds

The presence of the phenoxy group in (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate enhances lipophilicity compared to non-aromatic analogs, potentially improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume